Introduction: The Significance of the Dihydroquinolinone Scaffold
Introduction: The Significance of the Dihydroquinolinone Scaffold
An In-Depth Technical Guide to 5-Methyl-3,4-dihydroquinolin-2(1H)-one
The 3,4-dihydroquinolin-2(1H)-one core is a heterocyclic system of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutic agents.[2] The inherent structural rigidity and synthetic tractability of the dihydroquinolinone framework allow for systematic chemical modifications, enabling the fine-tuning of pharmacological properties.
This guide focuses on a specific analog, 5-Methyl-3,4-dihydroquinolin-2(1H)-one . The introduction of a methyl group at the C5 position of the aromatic ring can profoundly influence the molecule's steric and electronic properties. Such modifications are critical in drug design for optimizing target affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, analytical characterization, and potential applications.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. 5-Methyl-3,4-dihydroquinolin-2(1H)-one is cataloged with a unique identifier to ensure unambiguous reference in scientific literature and chemical inventories.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 20151-46-6 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| Synonym | 5-methyl-1,2,3,4-tetrahydroquinolin-2-one |[4] |
The physicochemical properties of a molecule are predictive of its behavior in both chemical reactions and biological systems. These parameters are crucial for designing synthetic routes, developing analytical methods, and predicting drug-like characteristics.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 1.88 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 0 |[4] |
Note: The properties listed in Table 2 are computationally derived and provide estimated values that guide experimental design.
Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
While numerous methods exist for the synthesis of the dihydroquinolinone scaffold, a robust and classical approach is the acid-catalyzed intramolecular cyclization, often referred to as a Friedel-Crafts acylation/alkylation variant.[5] This strategy involves the formation of the heterocyclic ring from a linear precursor.
The following protocol details a plausible and widely applicable two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Synthesis of N-(m-tolyl)acrylamide (Precursor)
The initial step is the acylation of a substituted aniline (m-toluidine) with an acryloyl group. This reaction forms the acyclic precursor necessary for the subsequent cyclization.
Protocol 1: Synthesis of N-(m-tolyl)acrylamide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve m-toluidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Controlled Addition: Cool the flask in an ice bath to 0 °C. Add acryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions and ensuring high yield.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup and Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield N-(m-tolyl)acrylamide.[5]
Step 2: Acid-Catalyzed Cyclization to 5-Methyl-3,4-dihydroquinolin-2(1H)-one
The second step is the critical ring-closing reaction. A strong acid catalyst promotes an intramolecular electrophilic attack from the activated double bond onto the aromatic ring to form the bicyclic dihydroquinolinone structure.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Catalyst Preparation: In a reaction vessel, pre-heat polyphosphoric acid (PPA) or a similar strong acid catalyst (e.g., methanesulfonic acid) to approximately 80-100 °C.
-
Rationale: PPA serves as both the catalyst and the solvent. Pre-heating ensures it is fluid and that the reaction initiates promptly upon addition of the substrate.
-
-
Substrate Addition: Add the N-(m-tolyl)acrylamide precursor (1.0 eq) to the hot PPA with vigorous stirring.
-
Thermal Reaction: Increase the temperature to 140 °C and maintain for 15-30 minutes.[5] The ortho- and para-directing nature of the methyl group and the amide linkage favors cyclization at the C2 and C6 positions relative to the amide. Steric hindrance from the amide chain favors cyclization at the less hindered C6 position, leading to the desired 5-methyl product (numbering changes upon cyclization).
-
Quenching: Cool the reaction mixture and carefully pour it into a beaker of ice water to quench the reaction and dilute the acid.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous NaHCO₃ or NaOH solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude solid by recrystallization or column chromatography to yield pure 5-Methyl-3,4-dihydroquinolin-2(1H)-one.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Methyl-3,4-dihydroquinolin-2(1H)-one.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons, the aliphatic protons of the dihydro-pyridone ring at C3 and C4, the N-H proton (unless exchanged with D₂O), and a singlet for the C5-methyl group.[6]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₁₀H₁₁NO).[6] The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch for the amide group (~1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.[7] A validated method can quantify the compound and detect any impurities.
Table 3: Exemplar RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Analytical Workflow Diagram
Caption: Standard workflow for purification and analytical validation.
Applications in Drug Development
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, particularly in oncology and neurology.[1]
-
Anticancer Activity: Many analogs have been developed as potent inhibitors of key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By blocking the VEGFR2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, effectively starving them of nutrients and oxygen.
-
Neurological Disorders: Other derivatives have shown activity as modulators of neurotransmitter receptors, including the γ-aminobutyric acid type A (GABAₐ) receptor.[1] As positive allosteric modulators, they enhance the inhibitory effects of GABA, reducing neuronal excitability, which is a promising strategy for developing anticonvulsant and anxiolytic drugs.
The 5-methyl substitution on the core scaffold could be a key modification for enhancing selectivity or potency against these targets. It serves as a valuable starting point for library synthesis in lead optimization campaigns.
Mechanism of Action Diagram: VEGFR2 Inhibition
Caption: Inhibition of the VEGFR2 signaling pathway by a quinolinone analog.
Safety and Handling
As with any laboratory chemical, 5-Methyl-3,4-dihydroquinolin-2(1H)-one should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures suggest the following precautions.[8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
In case of exposure, follow standard first-aid measures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[8] Seek medical attention if irritation persists.
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